

# Unveiling the Molecular Architecture of MTOA-TFSI: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: MTOA-TFSI

Cat. No.: B1591626

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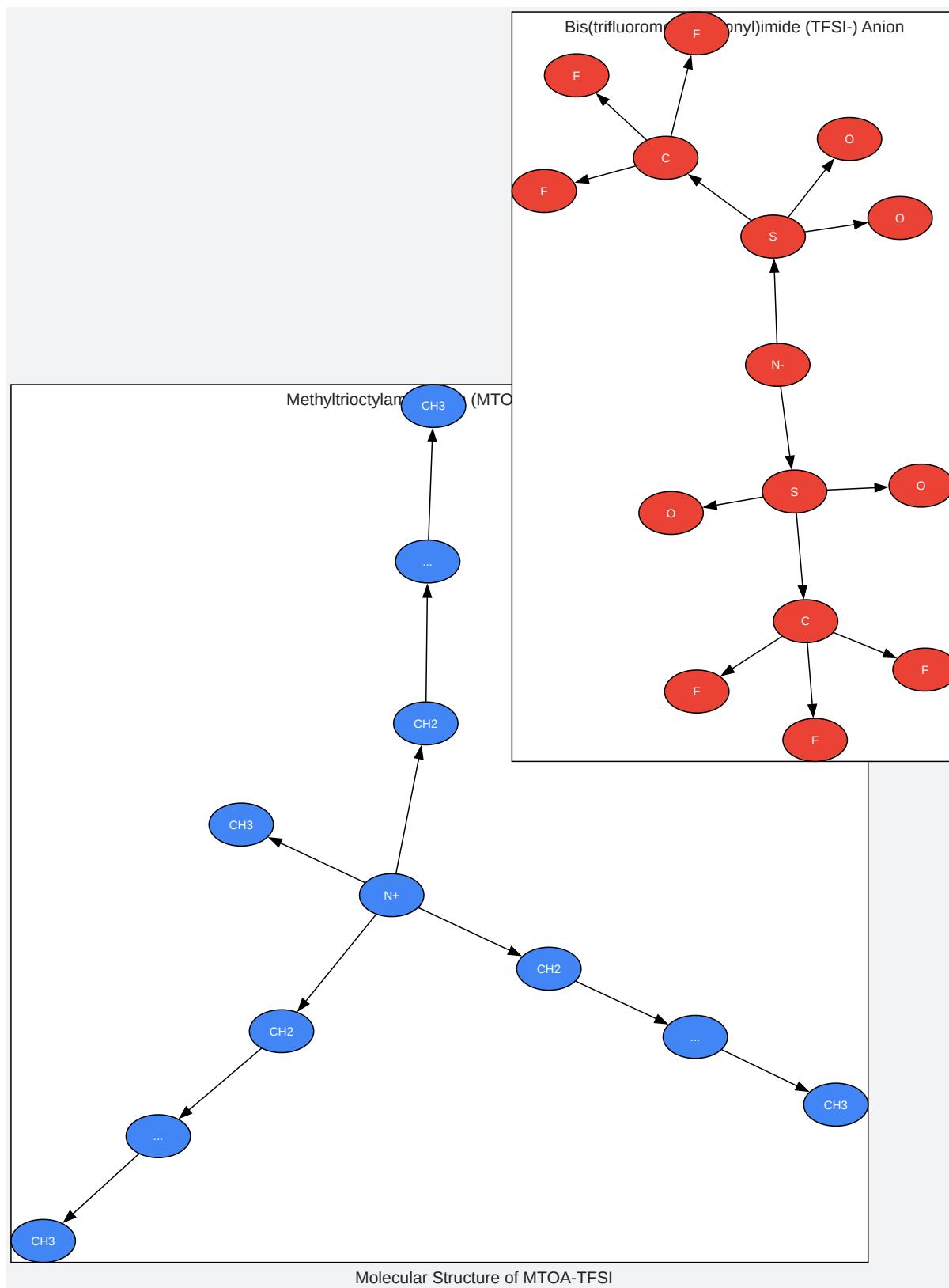
An in-depth exploration of the synthesis, structure, and physicochemical properties of the ionic liquid Methyltriocetylammmonium Bis(trifluoromethylsulfonyl)imide (**MTOA-TFSI**) for professionals in scientific research and drug development.

This technical guide provides a comprehensive overview of the ionic liquid Methyltriocetylammnonium Bis(trifluoromethylsulfonyl)imide (**MTOA-TFSI**), a quaternary ammonium-based ionic liquid noted for its unique physicochemical properties. This document details its molecular structure, synthesis, and key characteristics, presenting quantitative data in accessible formats and outlining experimental methodologies.

## Molecular Structure and Composition

**MTOA-TFSI** is an ionic liquid composed of a large organic cation, methyltriocetylammnonium ( $[\text{MTOA}]^+$ ), and an inorganic anion, bis(trifluoromethylsulfonyl)imide ( $[\text{TFSI}]^-$ ). The chemical formula is  $\text{C}_{27}\text{H}_{54}\text{F}_6\text{N}_2\text{O}_4\text{S}_2$ .<sup>[1][2]</sup> The molecular weight of **MTOA-TFSI** is 648.85 g/mol .<sup>[1][2]</sup>

The structure of these ions plays a crucial role in the overall properties of the ionic liquid. The  $[\text{MTOA}]^+$  cation consists of a central nitrogen atom bonded to one methyl group and three octyl chains. The long alkyl chains contribute to the material's hydrophobicity and influence its viscosity and density. The  $[\text{TFSI}]^-$  anion is known for its high thermal stability and weak coordinating nature, which contributes to the low melting point of the ionic liquid.



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Caption: Molecular structure of MTOA<sup>+</sup> and TFSI<sup>-</sup> ions.

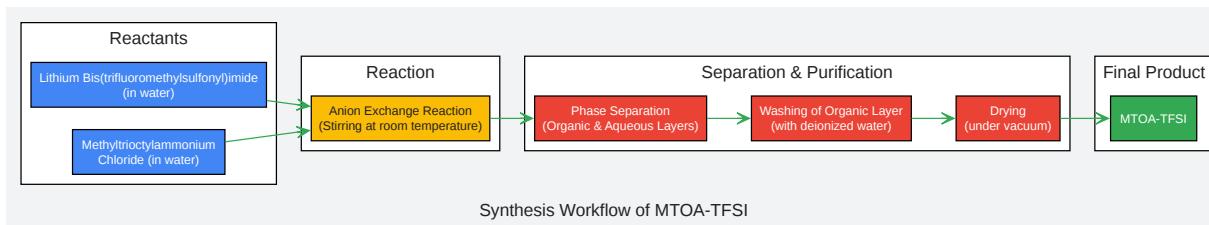
## Physicochemical Properties

A summary of the key physicochemical properties of **MTOA-TFSI** is presented in the table below. These properties are crucial for evaluating its suitability in various applications.

Property	Value	Reference(s)
Molecular Weight	648.85 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	375395-33-8	<a href="#">[1]</a>
Appearance	Liquid	<a href="#">[1]</a>
Melting Point	-39 °C	<a href="#">[3]</a>
Density	1.15 g/cm <sup>3</sup> at 20 °C	<a href="#">[3]</a>
Viscosity	713 cP at 20 °C	<a href="#">[3]</a>
Conductivity	~0.04 mS/cm	<a href="#">[1]</a>
Refractive Index	n <sub>20/D</sub> 1.439	<a href="#">[1]</a>
Water Content	≤300 ppm	<a href="#">[1]</a>
Chloride (Cl <sup>-</sup> ) Content	≤20 mg/kg	<a href="#">[1]</a>
Bromide (Br <sup>-</sup> ) Content	≤20 mg/kg	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

The synthesis of **MTOA-TFSI** is typically achieved through an anion exchange reaction. A common method involves the reaction of a methyltriocetylammonium halide, such as methyltriocetylammonium chloride (also known as Aliquat 336), with a salt of the bis(trifluoromethylsulfonyl)imide anion, such as lithium bis(trifluoromethylsulfonyl)imide.



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Caption: General workflow for the synthesis of **MTOA-TFSI**.

## Detailed Synthesis Protocol

A representative experimental protocol for the synthesis of **MTOA-TFSI** is as follows:

- **Dissolution of Reactants:** Equimolar amounts of methyltriocetylammonium chloride and lithium bis(trifluoromethylsulfonyl)imide are dissolved in deionized water in separate vessels.
- **Reaction:** The aqueous solution of lithium bis(trifluoromethylsulfonyl)imide is added dropwise to the stirred aqueous solution of methyltriocetylammonium chloride at room temperature. The reaction mixture is stirred vigorously for several hours to ensure complete anion exchange.
- **Phase Separation:** Upon completion of the reaction, the mixture is allowed to stand, leading to the formation of two distinct phases: an upper aqueous phase containing the dissolved lithium chloride byproduct and a lower organic phase which is the **MTOA-TFSI** ionic liquid.
- **Purification:** The lower organic phase is separated using a separatory funnel. It is then washed multiple times with deionized water to remove any remaining impurities, particularly chloride ions. The absence of chloride ions in the final wash water can be confirmed by a silver nitrate test.
- **Drying:** The purified **MTOA-TFSI** is dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water.

## Characterization Protocols

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized **MTOA-TFSI**.

- $^1\text{H}$  NMR: The proton NMR spectrum is used to identify the protons in the methyl and octyl groups of the  $[\text{MTOA}]^+$  cation.
- $^{13}\text{C}$  NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the cation.
- $^{19}\text{F}$  NMR: The fluorine-19 NMR spectrum is characteristic of the trifluoromethyl groups in the  $[\text{TFSI}]^-$  anion.

General Protocol: A small sample of the dried **MTOA-TFSI** is dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ). The NMR spectra are then recorded on a high-resolution NMR spectrometer.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the thermal stability and phase behavior of the ionic liquid.

- TGA: Measures the change in mass of the sample as a function of temperature, providing information about its decomposition temperature.
- DSC: Measures the heat flow to or from a sample as a function of temperature, allowing for the determination of melting point, glass transition temperature, and other phase transitions.

General Protocol: A small, accurately weighed sample of **MTOA-TFSI** is placed in an appropriate crucible (e.g., aluminum or platinum). The analysis is typically performed under an inert atmosphere (e.g., nitrogen) with a controlled heating rate (e.g.,  $10\text{ }^\circ\text{C/min}$ ).

## Relevance in Drug Development

Ionic liquids are gaining increasing attention in the pharmaceutical field due to their unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency.<sup>[4]</sup> They have been explored as novel solvents for active pharmaceutical ingredients (APIs), particularly for poorly water-soluble drugs, potentially enhancing their solubility and

bioavailability.<sup>[4][5]</sup> Furthermore, ionic liquids are being investigated as components of various drug delivery systems, including transdermal patches, microemulsions, and ionogels.

While the broader class of ionic liquids shows promise in drug delivery applications, specific research on the direct use of **MTOA-TFSI** in drug formulations or as a drug delivery vehicle is not extensively documented in the reviewed scientific literature. Its hydrophobic nature, stemming from the long octyl chains, might suggest potential applications in formulations for hydrophobic drugs. However, comprehensive studies on its biocompatibility, toxicity, and efficacy in drug delivery systems are necessary to ascertain its suitability for pharmaceutical applications. Researchers and drug development professionals are encouraged to explore the potential of **MTOA-TFSI** in this context, building upon the foundational knowledge of its structure and properties outlined in this guide.

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